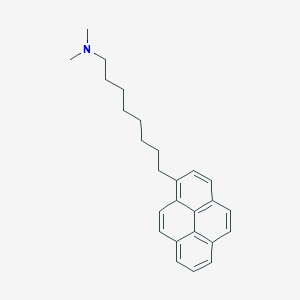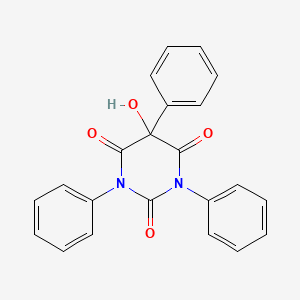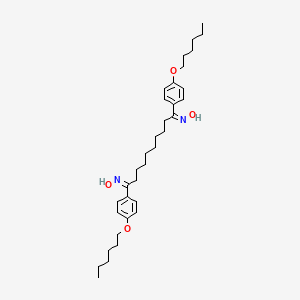
1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime is a complex organic compound with the molecular formula C34H52N2O4 It is characterized by the presence of two oxime groups and two hexyloxyphenyl groups attached to a decanedione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime typically involves the reaction of 1,10-decanedione with 4-(hexyloxy)benzaldehyde in the presence of hydroxylamine hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired dioxime product. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: 60-80°C
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime undergoes various chemical reactions, including:
Oxidation: The oxime groups can be oxidized to form nitroso compounds.
Reduction: The oxime groups can be reduced to amines.
Substitution: The hexyloxyphenyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hexyloxyphenyl derivatives.
Applications De Recherche Scientifique
1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime involves its interaction with specific molecular targets. The oxime groups can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the hexyloxyphenyl groups can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,10-Decanedione, 1,10-bis(4-methoxyphenyl)-, dioxime
- 1,10-Decanedione, 1,10-bis(4-ethoxyphenyl)-, dioxime
- 1,10-Decanedione, 1,10-bis(4-butoxyphenyl)-, dioxime
Uniqueness
1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime is unique due to the presence of hexyloxy groups, which enhance its hydrophobicity and influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
104192-30-5 |
|---|---|
Formule moléculaire |
C34H52N2O4 |
Poids moléculaire |
552.8 g/mol |
Nom IUPAC |
(NZ)-N-[(10Z)-1,10-bis(4-hexoxyphenyl)-10-hydroxyiminodecylidene]hydroxylamine |
InChI |
InChI=1S/C34H52N2O4/c1-3-5-7-15-27-39-31-23-19-29(20-24-31)33(35-37)17-13-11-9-10-12-14-18-34(36-38)30-21-25-32(26-22-30)40-28-16-8-6-4-2/h19-26,37-38H,3-18,27-28H2,1-2H3/b35-33-,36-34- |
Clé InChI |
BWAPCYTWDFJIQW-SGRXOXICSA-N |
SMILES isomérique |
CCCCCCOC1=CC=C(C=C1)/C(=N\O)/CCCCCCCC/C(=N/O)/C2=CC=C(C=C2)OCCCCCC |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)C(=NO)CCCCCCCCC(=NO)C2=CC=C(C=C2)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl]-1H-imidazol-1-yl}ethan-1-one](/img/structure/B14343325.png)
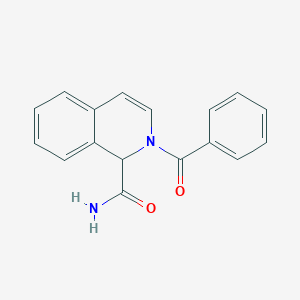
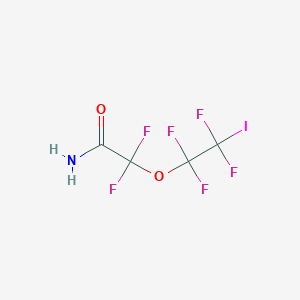
![2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14343342.png)
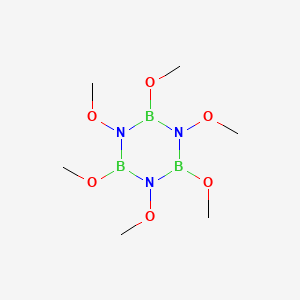
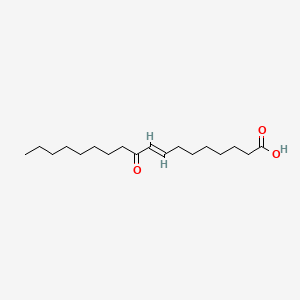
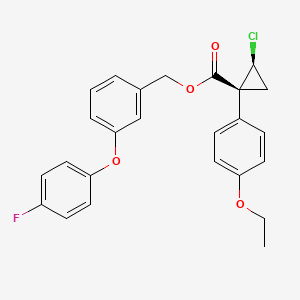
![2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14343365.png)
![10-Phenyl-4b,9-dihydrobenzo[a]azulene](/img/structure/B14343372.png)
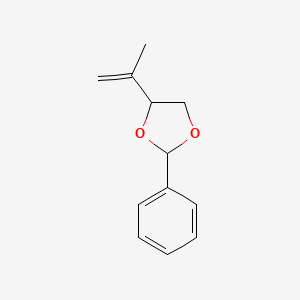
![Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B14343381.png)
